molecular formula C11H21NO B14510665 3-(Dibutylamino)prop-2-enal CAS No. 63270-91-7

3-(Dibutylamino)prop-2-enal

Cat. No.: B14510665
CAS No.: 63270-91-7
M. Wt: 183.29 g/mol
InChI Key: IDHUWHYABNVTKT-UHFFFAOYSA-N
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Description

3-(Dibutylamino)prop-2-enal is an organic compound characterized by the presence of an aldehyde group and a dibutylamino group attached to a prop-2-enal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Dibutylamino)prop-2-enal can be synthesized through several methods. One common approach involves the reaction of dibutylamine with acrolein under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

3-(Dibutylamino)prop-2-enal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Dibutylamino)prop-2-enal has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(Dibutylamino)prop-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. The dibutylamino group can enhance the compound’s solubility and facilitate its interaction with cellular membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dibutylamino)prop-2-enal is unique due to the presence of the dibutylamino group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

63270-91-7

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

3-(dibutylamino)prop-2-enal

InChI

InChI=1S/C11H21NO/c1-3-5-8-12(9-6-4-2)10-7-11-13/h7,10-11H,3-6,8-9H2,1-2H3

InChI Key

IDHUWHYABNVTKT-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C=CC=O

Origin of Product

United States

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